Benzoic acid

Catalog No.
S520878
CAS No.
65-85-0
M.F
C7H6O2
C7H6O2
C6H5COOH
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid

CAS Number

65-85-0

Product Name

Benzoic acid

IUPAC Name

benzoic acid

Molecular Formula

C7H6O2
C7H6O2
C6H5COOH

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)

InChI Key

WPYMKLBDIGXBTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Mixtures of excess benzoic acid & water form 2 liquid phases beginning at 89.7 °C; the two phases unite at critical solution temperature of 117.2 °C; solubility in water increased by alkaline substances.
Monomer & dimer models for solubility of benzoic acid in simple binary and ternary solvents are reported.
In water, 3.5X10+3 mg/L at 25 °C
1 g dissolves in: 2.3 mL alcohol (cold), 1.5 mL alcohol (boiling), 4.5 mL chloroform, 3 mL ether, 3 mL acetone, 30 mL carbon tetrachloride,10 mL benzene, 30 mL carbon disulfide, 23 mL oil of turpentine. Also soluble in volatile and fixed oils; slightly soluble in petroleum ether
0.29 g/L of benzoic acid in water at 20 °C
Acetone 55.6 g/L, benzene 12.2 g/L, carbone tetrachloride 4.1g/L, chloroform 15g/L, ethanol 58.4 g/L, ethyl ether 40.8 g/L, hexane 0.9 g/L methanol 71.5 g/L, toluene 10.6 g/L
3.4 mg/mL at 25 °C
Solubility in water, g/l at 20 °C: 3 (slightly soluble)
insoluble in cold water; moderately soluble in hot water; soluble in oils and glycerol
very soluble (in ethanol)

Synonyms

Acid, Benzoic, Benzoate, Potassium, Benzoic Acid, Potassium Benzoate, Ucephan

Canonical SMILES

C1=CC=C(C=C1)C(=O)O

Description

The exact mass of the compound Benzoic acid is 122.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)3400 mg/l (at 25 °c)0.02 m3.4 mg/ml at 25 °cin water, 3.5x10+3 mg/l at 25 °c1 g dissolves in: 2.3 ml alcohol (cold), 1.5 ml alcohol (boiling), 4.5 ml chloroform, 3 ml ether, 3 ml acetone, 30 ml carbon tetrachloride,10 ml benzene, 30 ml carbon disulfide, 23 ml oil of turpentine. also soluble in volatile and fixed oils; slightly soluble in petroleum ether0.29 g/l of benzoic acid in water at 20 °cacetone 55.6 g/l, benzene 12.2 g/l, carbone tetrachloride 4.1g/l, chloroform 15g/l, ethanol 58.4 g/l, ethyl ether 40.8 g/l, hexane 0.9 g/l methanol 71.5 g/l, toluene 10.6 g/l3.4 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.29insoluble in cold water; moderately soluble in hot water; soluble in oils and glycerolvery soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758203. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Benzoic Acid in Food Preservation

Benzoic acid has a long history of use as a food preservative, and scientific research continues to explore its effectiveness against various microorganisms. Its antimicrobial properties extend to bacteria and fungi, which can cause spoilage and reduce the shelf life of food products. Studies have demonstrated its ability to inhibit the growth of mold, yeast, and certain foodborne pathogens [].

Research efforts are also underway to optimize the use of benzoic acid in combination with other preservatives or processing techniques to achieve a synergistic effect. This can help to reduce the overall amount of benzoic acid needed while maintaining food safety [].

Benzoic acid appears as colorless or white crystals with a faint, pleasant odor. It has a molecular weight of 122.12 g/mol and a melting point of 122°C . At room temperature, it exists as a solid with a monoclinic crystal structure . The compound is slightly soluble in water, with solubility increasing significantly at higher temperatures (3.44 g/L at 25°C and 56.31 g/L at 100°C) . It readily dissolves in organic solvents such as acetone, benzene, carbon tetrachloride, and alcohols .

The acid dissociation constant (pKa) of benzoic acid in water is 4.2, indicating its moderate acidity . This property is crucial for its reactivity and applications in various chemical processes.

As a food preservative, benzoic acid disrupts the internal pH of fungi and bacteria. At a neutral pH, these organisms rely on anaerobic fermentation of glucose for energy. Benzoic acid freely enters the cell and, upon dissociation in the acidic environment of the cytoplasm, reduces the intracellular pH to less than 5 [12]. This inhibits the enzyme phosphofructokinase, a critical step in glucose metabolism, thereby starving the microbes of energy and hindering their growth [13].

Safety Data:

  • LD50 (oral, rat): 3 g/kg [17]

Regulation:

Benzoic acid and its salts (sodium benzoate, potassium benzoate) are generally recognized as safe (GRAS) for use in food by the US Food and Drug Administration (FDA) [18].

Please note

This analysis is based on scientific research available as of May 6, 2024.

Here are the cited sources:

  • [1] PubChem. Benzoic Acid. National Institutes of Health.
  • [2] American Chemical Society. Benzoic Acid. Molecule of the Week.
  • [3] Byju's. Benzoic Acid (C6H5COOH) - Structure, Properties, and Uses of Benzoic Acid.
  • [4] Britannica. Benzoic acid.
  • [5] Journal of Applied Microbiology. "Mode of antimicrobial action of benzoic acid and its derivatives." [This citation requires a paid subscription to access the full text]
  • [6] ChemSpider. Benzoic Acid.
, both at the aromatic ring and the carboxyl group:

  • Electrophilic Aromatic Substitution: These reactions occur predominantly at the meta position due to the electron-withdrawing nature of the carboxyl group . Examples include:
    • Nitration: Reaction with nitrating agents in the presence of sulfuric acid produces meta-nitrobenzoic acid .
    • Halogenation: Treatment with halogens and a catalyst like ferric chloride yields meta-halobenzoic acids .
    • Sulfonation: Reaction with fuming sulfuric acid results in meta-sulfobenzoic acid .
  • Carboxyl Group Reactions:
    • Esterification: Benzoic acid reacts with alcohols in the presence of a dehydrating agent to form esters .
    • Amide Formation: Reaction of benzoyl chloride (derived from benzoic acid) with ammonia or amines produces benzamides .
    • Anhydride Formation: Dehydration of benzoic acid using acetic anhydride or phosphorus pentoxide yields benzoic anhydride .
    • Acid Halide Formation: Reaction with phosphorus chlorides or thionyl chloride produces benzoyl chloride .
  • Reduction: Benzoic acid can be reduced to benzaldehyde or benzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Decarboxylation: Heating benzoic acid with soda lime or in the presence of copper salts leads to the formation of benzene and carbon dioxide .
  • Oxidation: At high temperatures (300-400°C), benzoic acid undergoes oxidative decarboxylation to form phenol .

Benzoic acid and its salts exhibit antimicrobial properties, which form the basis for their use as food preservatives. The compound is particularly effective against yeasts and molds, with some activity against bacteria . Its mechanism of action involves the disruption of cellular pH gradients and membrane function in microorganisms.

In humans, benzoic acid is metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted in urine. This metabolic pathway plays a role in the compound's low toxicity in humans when consumed in small amounts .

Industrial production of benzoic acid primarily relies on the partial oxidation of toluene:

  • Liquid-phase oxidation of toluene using oxygen, catalyzed by cobalt or manganese naphthenates .
  • Reaction of trichlorotoluene with calcium hydroxide, followed by treatment with hydrochloric acid .

Laboratory synthesis methods include:

  • Hydrolysis of benzonitrile or benzamide under acidic or basic conditions .
  • Oxidation of benzyl alcohol or benzaldehyde .
  • Carbonation of phenylmagnesium bromide (Grignard reagent) followed by acid workup .

Benzoic acid finds extensive use in various industries:

  • Food Preservation: Benzoic acid and its salts (particularly sodium benzoate) are widely used as food preservatives due to their antimicrobial properties .
  • Chemical Synthesis: It serves as a precursor for the production of many organic compounds, including phenol, plasticizers, and dyes .
  • Pharmaceuticals: Benzoic acid is used in the synthesis of various drugs and as an ingredient in topical medications for fungal skin diseases .
  • Cosmetics: It is employed as a preservative and pH adjuster in personal care products .
  • Industrial

Benzoic acid interacts with various substances, which is important for its applications and safety considerations:

  • Metal Interactions: It can form salts (benzoates) with metal ions, which are often more water-soluble than the acid itself .
  • Solvent Interactions: Benzoic acid shows varying solubility in different solvents, which is crucial for its extraction and purification processes .
  • Polymer Interactions: In plasticizer applications, benzoic acid derivatives interact with polymers to modify their properties .
  • Biological Interactions: Its antimicrobial activity involves interactions with cellular components of microorganisms .

Similar Compounds

Several compounds share structural or functional similarities with benzoic acid:

  • Salicylic Acid: A hydroxy-substituted benzoic acid with additional medicinal properties.
  • Phthalic Acid: A dicarboxylic acid with two carboxyl groups on a benzene ring.
  • Cinnamic Acid: Contains an additional carbon-carbon double bond between the benzene ring and the carboxyl group.
  • p-Aminobenzoic Acid: A benzoic acid derivative with an amino group in the para position.
  • Toluic Acid: Benzoic acid with an additional methyl group on the benzene ring.

Benzoic acid's uniqueness lies in its simplicity as the most basic aromatic carboxylic acid, making it a versatile starting point for many

Catalytic Oxidation of Toluene Derivatives

Laboratory-scale synthesis of benzoic acid through catalytic oxidation of toluene represents one of the most fundamental synthetic methodologies employed in academic and small-scale commercial applications. The process involves the partial oxidation of the methyl group in toluene to form the carboxylic acid functional group, yielding benzoic acid as the primary product [1] [2].

The optimal reaction conditions for laboratory-scale synthesis have been extensively investigated through systematic batch experiments. Research conducted under controlled laboratory conditions demonstrates that optimal conditions for toluene oxidation to benzoic acid can be achieved using pure oxygen at 4 atmospheres pressure [2]. The investigation of operating variables reveals that the optimal parameters include a mole ratio of oxygen to toluene of 2:1, a reaction temperature of 157 degrees Celsius, a reaction time of 2 hours, and a catalyst loading of 0.57 grams per liter [2].

The choice of catalyst significantly influences both the reaction rate and product selectivity. Cobalt-based catalysts have demonstrated superior performance compared to manganese catalysts in laboratory settings [3]. Copper catalysts adversely affect the reaction and should be avoided [3]. The reaction mechanism follows a free-radical chain process where peroxides serve as reaction intermediates [3]. The oxidation process is characterized by oxygen diffusion limitations at temperatures above 130 degrees Celsius, necessitating careful temperature control [3].

Table 1: Optimal Laboratory-Scale Reaction Conditions for Toluene Oxidation

ParameterOptimal ValueUnits
Temperature157°C
Pressure4atm
Oxygen:Toluene Molar Ratio2-
Reaction Time2hours
Catalyst Loading0.57g/L
Activation Energy40kJ/mol

Kinetic modeling of the laboratory-scale process reveals that the reaction follows a model dependent on the formation of benzyl radicals [2]. The activation energy for the process has been determined to be 40 kilojoules per mole, indicating moderate energy requirements for the transformation [2]. Temperature control is critical as high pressures retard the reaction, particularly at lower catalyst concentrations [3].

The laboratory synthesis process typically produces intermediate products including benzaldehyde and benzyl alcohol, which can be further oxidized to benzoic acid [3]. Phenolic compounds gradually accumulate during the reaction and eventually inhibit the process, requiring careful monitoring and optimization of reaction conditions [3].

Photochemical Synthesis Under Controlled Conditions

Photochemical synthesis represents an emerging and environmentally benign approach for benzoic acid production under controlled laboratory conditions. Recent developments in photocatalytic methodologies have demonstrated significant potential for sustainable benzoic acid synthesis through light-activated processes [4].

The photochemical decarboxylation-borylation methodology provides insights into radical-mediated transformations that can be adapted for benzoic acid synthesis. The process utilizes metal-based photocatalysts with high oxidation potentials, specifically iridium complexes such as [Ir(dF(CF3)ppy)2(5,5'-CF3-bpy)]PF6, which exhibits an IrIII/II redox potential of 1.68 volts versus SCE in acetonitrile [4]. The activation of carboxylic acid substrates through guanidine-based reagents, particularly tetramethylguanidine, enables photochemical transformations under controlled conditions [4].

The photochemical process operates through a biomimetic mechanism involving the formation of stable complexes between benzoic acid and organic bases through hydrogen bonding interactions [4]. Quantum chemical calculations reveal that the redox potential from benzoic acid to phenyl carboxyl radical is significantly reduced from +2.51 volts to +1.36 volts when tetramethylguanidine is employed as an activating agent [4]. This reduction in oxidation potential enables the use of readily available photocatalysts for the transformation.

Table 2: Photochemical Synthesis Parameters

ParameterValueUnits
Photocatalyst Redox Potential1.68V vs SCE
Light Source440nm
Solvent SystemEthyl acetate-
TemperatureRoom temperature°C
Reaction Time5-24hours
Base RequirementTMGequiv

The photochemical approach offers several advantages including mild reaction conditions, high functional group compatibility, and the ability to process acid-sensitive substrates [4]. The method demonstrates tolerance for various substitution patterns and functional groups including alkyl, alkoxy, acetyl, and trifluoromethyl substituents [4]. However, substrates containing strong coordinating or oxidizable functional groups such as amines and phenols fail to undergo transformation under these conditions [4].

Industrial Manufacturing Processes

Partial Oxidation of Toluene with Metal Catalysts

Industrial production of benzoic acid relies predominantly on the partial oxidation of toluene using molecular oxygen in the presence of metal catalysts. This process, first commercialized by the American company Allied, represents the most economically viable and widely implemented method for large-scale benzoic acid production [5] [6].

The industrial process operates under controlled conditions using soluble cobalt salts or manganese salts as catalysts, with acetic acid serving as the reaction solvent [5] [6]. The reaction mechanism follows a free radical pathway conducted at approximately 165 degrees Celsius and pressures ranging from 0.6 to 0.8 megapascals [5] [6]. The process is highly exothermic, requiring sophisticated heat management systems to maintain optimal reaction conditions [5].

Metal catalyst selection is critical for process efficiency and product quality. Cobalt naphthenates and manganese naphthenates are the preferred catalysts, providing high activity and selectivity toward benzoic acid formation [7]. The catalytic system can be enhanced through the addition of bromine compounds, which act as promoters in acetic acid medium [3]. This enhancement is particularly effective in industrial applications and has been successfully implemented in terephthalic acid production processes [3].

Table 3: Industrial Process Parameters for Toluene Oxidation

ParameterIndustrial RangeOptimal ValueUnits
Temperature160-170165°C
Pressure0.6-0.80.7MPa
Residence Time0.05-1.00.17hours
Catalyst TypeCo/Mn naphthenates--
SolventAcetic acid--
Oxygen Utilization>95-%

The industrial process generates valuable co-products including benzaldehyde, benzyl alcohol, methylbiphenyls, biphenyl, and various esters [5] [6]. These co-products possess significantly higher unit values than benzoic acid, with benzaldehyde and benzyl alcohol commanding prices 4 to 5 times higher than benzoic acid [5] [6]. This co-product value creation substantially improves the overall economics of the production process.

Process intensification measures include the use of continuous countercurrent oxidation systems where fresh toluene and recycled toluene containing dissolved benzoic acid are introduced at the upper section of the reactor [8]. Oxygen-containing gas is introduced countercurrently at the opposite end to maximize oxygen utilization while maintaining safety through controlled oxygen concentrations in off-gases [8]. The process achieves practically quantitative oxygen utilization with minimum hazard and without substantial detriment to product yield or quality [8].

Heat management in industrial operations involves removing reaction heat by boiling unreacted toluene and water formed during oxidation, followed by condensation and recycling of the hydrocarbon condensate after water separation [8]. The oxidation reaction is extremely rapid, particularly when bromine-containing substances are employed as catalyst components, requiring residence times of only 5 to 10 minutes [8].

Calcium Benzoate Acidification Pathways

The calcium benzoate acidification pathway represents an alternative industrial approach for benzoic acid production, particularly relevant for processes utilizing calcium-containing intermediates or waste streams. This methodology involves the formation of calcium benzoate followed by acidification to yield benzoic acid and calcium salts [9].

The formation of calcium benzoate can be achieved through several routes, including the reaction of benzoic acid with calcium hydroxide or calcium carbonate, or through the direct oxidation of toluene in the presence of calcium-containing catalysts [9]. The subsequent acidification step typically employs hydrochloric acid to convert calcium benzoate to benzoic acid and calcium chloride [7].

Table 4: Calcium Benzoate Acidification Process Parameters

Process StepTemperaturepH RangeYieldProducts
Benzoate Formation80-1208-1090-95%Ca(C7H5O2)2
Acidification60-801-285-90%C7H6O2, CaCl2
Purification80-100-80-85%Pure C7H6O2

Research on the pyrolysis behavior of calcium benzoate reveals that the thermal decomposition proceeds via an anionic mechanism to form benzene and benzophenone as major products [9]. Unlike sodium and potassium benzoates, calcium benzoate pyrolysis does not result in calcium phthalate formation, and the reaction rate is significantly slower compared to alkali metal benzoates [9]. The rate constant for calcium benzoate pyrolysis follows the order: potassium benzoate > sodium benzoate >> calcium benzoate [9].

The presence of water significantly influences the acidification process, increasing the pyrolysis rate by at least a factor of 3 [9]. Water effectively traps intermediate phenyl anions to form benzene almost exclusively, which can drastically reduce cross-linking reactions and improve the overall process efficiency [9]. This water effect is particularly important for industrial implementations where moisture control becomes a critical process parameter.

Industrial applications of the calcium benzoate pathway often integrate with existing calcium-based processes or utilize calcium benzoate as an intermediate in multi-step synthetic sequences. The process offers advantages in terms of raw material flexibility and can accommodate various calcium sources, making it suitable for integration with waste calcium streams from other industrial processes.

Kinetic Modeling of Synthetic Reactions

Kinetic modeling of benzoic acid synthesis reactions provides essential quantitative understanding for process optimization and scale-up applications. Comprehensive kinetic studies have been conducted for various synthetic pathways, revealing fundamental mechanistic insights and enabling predictive process modeling [10] [11] [12].

The esterification kinetics of benzoic acid with alcohols has been extensively studied using para-toluenesulfonic acid as a catalyst under stationary conditions [10]. The kinetic analysis demonstrates that the reaction exhibits first-order behavior with respect to benzoic acid concentration [10]. A comprehensive methodology has been developed for calculating forward and reverse reaction constants, as well as equilibrium constants, using the determined effective rate constant of the esterification reaction [10].

Table 5: Kinetic Parameters for Benzoic Acid Esterification

ParameterValueUnitsTemperature Range
Forward Activation Energy58.40kJ/mol365.2-389.4 K
Reverse Activation Energy57.70kJ/mol365.2-389.4 K
Thermal Effect622J/mol365.2-389.4 K
Optimal Conversion Time120min-
Maximum Conversion92%Optimal conditions

The kinetic characteristics determined through experimental studies enable mathematical modeling of the benzoic acid synthesis process under non-stationary conditions [10]. The developed mathematical model accurately predicts the change in benzoic acid conversion over time, demonstrating that under optimal conditions, benzoic acid conversion reaches 92% within 120 minutes [10]. This kinetic model proves valuable for industrial process design and optimization.

Hydrodeoxygenation kinetics of benzoic acid as a bio-oil model compound has been investigated using nickel-supported catalysts [11]. The kinetic modeling employs the Langmuir-Hinshelwood-Hougen-Watson approach, with a mechanism assuming dual-site adsorption of dissociatively adsorbed hydrogen providing the most accurate representation of the three-phase benzoic acid hydrodeoxygenation process [11]. The observed activation energy from this model is 137.2 kilojoules per mole [11].

Advanced kinetic modeling approaches incorporate closed-loop model-based design of experiments for systematic kinetic parameter estimation [12]. This methodology reduces the number of experiments required to identify practical kinetic models through systematic approaches including initial screening, candidate model testing, identifiability analysis, online model discrimination, and parameter precision optimization [12]. The autonomous reactor platform implementation of this methodology significantly increases laboratory productivity while reducing the time and resources required for kinetic model development [12].

The kinetic models developed for various benzoic acid synthesis pathways demonstrate excellent predictive capability and serve as valuable tools for process optimization, scale-up design, and real-time process control implementation [10] [11] [12].

Green Chemistry Approaches in Benzoic Acid Production

Green chemistry approaches in benzoic acid production focus on developing environmentally sustainable synthetic methodologies that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks. These approaches align with the fundamental principles of green chemistry while maintaining economic viability for industrial implementation [13] [14].

Selenium-catalyzed oxidation represents a significant advancement in green benzoic acid synthesis [13]. This methodology employs diphenyl diselenide as a catalyst for the oxidation of benzaldehyde to benzoic acid using diluted aqueous hydrogen peroxide as an environmentally benign oxidant [13]. The process operates without organic co-solvents, conducting reactions in aqueous medium under vigorous stirring conditions [13].

Table 6: Green Chemistry Process Comparison

MethodCatalyst LoadingOxidantSolventYieldEnvironmental Impact
Selenium Catalysis2% (PhSe)210% H2O2H2O>99%Low
Subcritical WaterCu2OH2OH2O91%Very Low
PhotochemicalIr complexO2OrganicVariableModerate
Traditional OxidationCo/Mn saltsO2Acetic acid85-90%Moderate-High

The selenium-catalyzed process demonstrates remarkable efficiency, achieving quantitative yields (>99%) with only 2% diphenyl diselenide catalyst loading and 10% aqueous hydrogen peroxide as oxidant [13]. The catalytic mechanism involves the formation of oxidized seleninic and perseleninic acid forms that serve as the actual catalysts in the oxidation process [13]. Gram-scale synthesis applications demonstrate the practical viability of this approach, with both the aqueous medium and catalyst being recyclable [13].

Subcritical water technology represents another innovative green chemistry approach for benzoic acid transformations [15]. While this method focuses on the reverse transformation (benzoic acid to benzene), it demonstrates the potential of water-based processes under controlled conditions. The process utilizes copper(I) oxide catalyst in subcritical water at approximately 350 degrees Celsius and 25 megapascals, achieving 91% benzene yield with 100% selectivity [15]. This represents the first environmentally-friendly, efficient, and economical method for this transformation [15].

Green synthesis methodologies also encompass the classical Schotten-Baumann reaction conducted under environmentally benign conditions [14]. This approach utilizes basic aqueous environments at room temperature for the synthesis of benzoic acid derivatives, following green chemistry requirements [14]. The method avoids potentially hazardous reagents and operates under mild conditions, making it suitable for sustainable production applications [14].

Process intensification through membrane microchannel reactors represents an advanced green chemistry approach for benzoic acid synthesis [16]. This technology achieves highly efficient selective oxidation with remarkable improvements in mass transfer rates and reaction efficiency [16]. The membrane microchannel system demonstrates conversion rates of 82% and selectivities of 98% for benzaldehyde formation in only 6.5 minutes, representing significant improvements over conventional bubble column reactors [16].

Table 7: Green Chemistry Performance Metrics

ApproachEnergy EfficiencyWaste ReductionAtom EconomyRenewable Content
Selenium CatalysisHighExcellentGoodModerate
Subcritical WaterModerateExcellentExcellentHigh
Membrane MicroreactorVery HighGoodGoodModerate
PhotochemicalHighGoodModerateLow

The integration of green chemistry principles in benzoic acid production extends to catalyst design and recovery systems. Heterogeneous catalysts that can be easily separated and recycled reduce waste generation and improve process economics [14]. The development of non-toxic, renewable catalyst systems further enhances the environmental profile of benzoic acid production processes [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Benzoic acid appears as a white crystalline solid. Slightly soluble in water. The primary hazard is the potential for environmental damage if released. Immediate steps should be taken to limit spread to the environment. Used to make other chemicals, as a food preservative, and for other uses.
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Liquid; Pellets or Large Crystals
White crystalline powder
White crystals or powder; [ICSC]
Solid
WHITE CRYSTALS OR POWDER.
white crystal scales or needles with a faint urine, almond odou

Color/Form

Monoclinic tablets, plates, leaflets
White scales or needle crystals
Monoclinic leaflets or needles

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

122.036779430 g/mol

Monoisotopic Mass

122.036779430 g/mol

Boiling Point

480 °F at 760 mmHg (NTP, 1992)
249.2 °C at 760 mm Hg
249 °C

Flash Point

250 °F (NTP, 1992)
250 °F (121 °C) (closed cup)
121 °C c.c.

Heavy Atom Count

9

Taste

ALMOST TASTELESS /BENZOIC ACID USP/
BITTER TASTE
Taste detection 8.5X10+1 ppm /Media and purity not specified/

Vapor Density

4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.21 (Air = 1)
Relative vapor density (air = 1): 4.2

Density

1.316 at 82.4 °F (USCG, 1999) - Denser than water; will sink
1.2659 g/cu cm at 15 °C
Sp gr: 1.316 at 24 °C/4 °C (solid); 1.029 at 180 °C/4 °C (liquid)
1.3 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1

LogP

1.87
1.87 (LogP)
1.87
log Kow = 1.87

Odor

Odorless or with a slight benzaldehyde odor
FAINT, PLEASANT ODOR

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

252.3 °F (NTP, 1992)
121,5 - 123,5 °C
122.35 °C
122.4 °C
122 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8SKN0B0MIM

Related CAS

14322-82-8
32760-15-9

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Livertox Summary

Phenylbutyrate and sodium benzoate are orphan drugs approved for the treatment of hyperammonemia in patients with urea cycle disorders, a series of at least 8 rare genetic enzyme deficiencies. The urea cycle is the major pathway of elimination of excess nitrogen including ammonia, and absence of one of the urea cycle enzymes often causes elevations in serum ammonia which can be severe, life-threatening and result in permanent neurologic damage and cognitive deficiencies. Both phenylbutyrate and sodium benzoate act by promoting an alternative pathway of nitrogen elimination. Neither phenylbutyrate nor sodium benzoate have been linked to cases of liver injury either in the form of serum enzyme elevations during therapy or clinically apparent acute liver injury.

Drug Classes

Urea Cycle Disorder Agents

Therapeutic Uses

Antifungal Agents; Food Preservatives
Benzoic acid ... has a long history of use as an antifungal agent in topical therapeutic preparations such as Whitfield's ointment (benzoic acid 6% and salicylic acid 3%).
... It is used especially in the treatment of athlete's foot and to lesser extent for management of ringworm.
Medication (vet): has been used with salicylic acid as topical antifungal
/Experimental Ther:/ Process for controlling waste nitrogen accumulation diseases in humans by administering at least 1 compound selected from group of benzoic acid, phenylacetic acid and their salts is disclosed. Sodium benzoate, (6.2 g/day) given to female patient with carbophosphate synthetase deficiency Increased total urinary nitrogen excretion 58%.

MeSH Pharmacological Classification

Antifungal Agents

Vapor Pressure

1 mmHg at 205 °F (NTP, 1992)
0.00083 [mmHg]
7.0X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.1

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

65-85-0
1079-02-3

Absorption Distribution and Excretion

After oral ingestion of benzoic acid and sodium benzoate, there is a rapid absorption (of undissociated benzoic acid) from the gastrointestinal tract in experimental animals or humans. ... 100% absorption can be assumed. In humans, the peak plasma concentration is reached within 1-2 hr.
Experiments on the distribution and elimination of (14)C-benzoate in the rat have shown no accumulation of sodium benzoate or benzoic acid in the body.
Benzoic acid and sodium benzoate are rapidly absorbed from the gastrointestinal tract of mammals and conjugated with glycine in the liver. The resulting hippuric acid is excreted in the urine rapidly (75% to 100% of the dose is excreted within 6 hours; the remaining dose is excreted within 2 to 3 days).
/Investigators/ reported that 42.6% +/-16.5% of a dermally applied (14)C-Benzoic acid dose (4 ug/sq cm; in acetone) was excreted in the urine within 24 hours. When applied in petrolatum, 60.5% of the dose was absorbed.
For more Absorption, Distribution and Excretion (Complete) data for BENZOIC ACID (17 total), please visit the HSDB record page.

Metabolism Metabolites

Benzoic acid ... conjugated with glycine to give hippuric acid in ... many mammals (man, monkeys, pig, rabbit, rodents, cat, dog, ferret & hedgehog). Dog, ferret, & hedgehog also excreted ... benzoyl glucuronide ... but indian fruit bat excreted almost all dose as benzoyl glucuronide.
/Investigators/ demonstrated that biotransformation of benzoic acid to hippuric acid follows saturable or Michaelis-Menten kinetics in humans following ingestion of sodium benzoate. /Sodium Benzoate/
The availability of glycine was the rate-limiting factor in the formation of hippuric acid. When insufficient glycine was available benzoyl glucuronide was formed.
/Investigators/ reported that both lipoic acid and valproic acid reduced the clearance of benzoic acid in rats that had been "loaded" with glycine. Both acids reduced the availability of hepatic coenzyme A that is needed for the adenosine triphosphate (ATP)-dependent conjugation with glycine.
For more Metabolism/Metabolites (Complete) data for BENZOIC ACID (11 total), please visit the HSDB record page.
Benzoic acid has known human metabolites that include Benzoyl glucuronide.

Wikipedia

Benzoic acid
Cyclic_adenosine_monophosphate

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Cosmetics -> Preservative
Insecticides, Antimicrobials, Fungicides
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Liquid-Phase Oxidation of Toluene with Molecular Oxygen. ... In a typical modern process the oxidation is conducted at 165 °C and 0.9 MPa. The reaction heat is removed by external circulation of the contents of the reactor. The pressure of the liquid discharged from the reactor is reduced to atmospheric, and unreacted toluene is recovered. Benzoic acid is purified by rectification. The bottom residue is extracted to recover the cobalt catalyst. The exhaust gas is cooled to recover most of the toluene, purified, and vented.
Decarboxylation of phthalic anhydride in the presence of catalysts; chlorination of toluene to yield benzotrichloride, which is hydrolyzed to benzoic acid; oxidation of toluene; from benzoin resin.
Benzoic acid is manufactured by treating molten phthalic anhydride with steam in the presence of a zinc oxide catalyst, by the hydrolysis of benzotrichloride, or by the oxidation of toluene with nitric acid or sodium bichromate or with air in the presence of a transition metal salt catalyst.
Benzoic acid is almost exclusively manufactured by the cobalt catalyzed liquid-phase air oxidation of toluene.
The USP/FCC grade of benzoic acid is usually produced by extraction and crystallization, although distillation has also been used. In the extraction-crystallization process, toluene, water, and methanol have all been used and each is capable of producing a high quality benzoic acid product.

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Synthetic Dye and Pigment Manufacturing
Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Paint and Coating Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Plastics Product Manufacturing
Benzoic acid: ACTIVE
Limitations of benzoic acid as a model dissolution substance was studied. Results indicated that benzoic acid was non-ideal on lowering the dissolution temperature & serious deviation from classical diffusion was observed.

Analytic Laboratory Methods

The absolute quantification method of benzoic acid (BA) in processed foods using solvent extraction and quantitative proton nuclear magnetic resonance spectroscopy was developed and validated. BA levels were determined using proton signals (delta(H) 7.53 and 7.98) referenced to 2-dimethyl-2-silapentane-5-sulfonate-d(6) sodium salt (DSS-d(6)) after simple solvent extraction from processed foods. All recoveries from several kinds of processed foods, spiked at their specified maximum Japanese usage levels (0.6-2.5 g/kg) and at 0.13 g/kg and 0.063 g/kg, were greater than 80%. The limit of quantification was confirmed as 0.063 g/kg in processed foods, which was sufficiently low for the purposes of monitoring BA. The accuracy of the proposed method is equivalent to the conventional method using steam-distillation extraction and high-performance liquid chromatography. The proposed method was both rapid and simple. Moreover, it provided International System of Units traceability without the need for authentic analyte standards. Therefore, the proposed method is a useful and practical tool for determining BA levels in processed foods.
Fabrication of a test strip for detection of benzoic acid was successfully implemented by immobilizing tyrosinase, phenol and 3-methyl-2-benzothiazolinone hydrazone (MBTH) onto filter paper using polystyrene as polymeric support. The sensing scheme was based on the decreasing intensity of the maroon colour of the test strip when introduced into benzoic acid solution. The test strip was characterized using optical fiber reflectance and has maximum reflectance at 375 nm. It has shown a highly reproducible measurement of benzoic acid with a calculated RSD of 0.47% (n = 10). The detection was optimized at pH 7. A linear response of the biosensor was obtained in 100 to 700 ppm of benzoic acid with a detection limit (LOD) of 73.6 ppm. At 1:1 ratio of benzoic acid to interfering substances, the main interfering substance is boric acid. The kinetic analyses show that, the inhibition of benzoic is competitive inhibitor and the inhibition constant (K(i)) is 52.9 ppm. The activity of immobilized tyrosinase, phenol, and MBTH in the test strip was fairly sustained during 20 days when stored at 3 °C. The developed test strip was used for detection of benzoic acid in food samples and was observed to have comparable results to the HPLC method, hence the developed test strip can be used as an alternative to HPLC in detecting benzoic acid in food products.
High speed liquid chromatographic determination of benzoic acid ester in soy sauce.
High-performance liquid chromatography was used to analyze foods for preservatives including benzoic acid.
For more Analytic Laboratory Methods (Complete) data for BENZOIC ACID (20 total), please visit the HSDB record page.

Storage Conditions

The bulk material should be stored in well-closed container in a cool dry place.

Interactions

The metabolism of the benzoates depletes glycine concentrations and can therefore alter the glycine-dependent metabolism of other compounds. /Investigators/ demonstrated that benzoic acid or sodium benzoate successfully competed with aspirin for glycine, resulting in increased concentration and persistence of salicylic acid in the body. Almost total inhibition of salicyluric acid formation in humans was achieved using either 2.7 g benzoic acid or 3.2 g sodium benzoate.
In rat liver microsomes deferoxamine was a potent inhibitor of the oxidation of the scavenging agent, benzoate. Nearly complete inhibition was observed at 33-100 uM.
Groups of 25 male and 25 female mice were given benzoic acid at a dose of 40 mg/kg bw/day, sodium bisulfite at 80 mg/kg bw/day, or a mixture of the two for 17 months. Mortality was greater in the groups receiving the mixture (62%) than in those receiving the individual substances (32%) at eight months.
Wistar rats /were administered/ 40 mg benzoic acid/kg/day and 80 mg sodium bisulphite/kg/day once daily /for/ 72 weeks. 50 rats /with/ initial body weight /of/ 100-120g /experienced/ reduced weight gain, kidney function and reaction on stress factors were altered (no further information), /and/ the erythrocyte sedimentation rate was increased.

Stability Shelf Life

A 0.1% w/v aqueous solution of benzoic acid has been reported to be stable for at least 8 weeks when stored in polyvinyl chloride bottels, at room temperature.
During trasport: stable

Dates

Modify: 2023-08-15
1: Tsukagoshi K, Kimura O, Endo T. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pestic Biochem Physiol. 2014 May;111:38-42. doi: 10.1016/j.pestbp.2014.04.002. Epub 2014 Apr 18. PubMed PMID: 24861932.
2: Zhu H, Chen X, Zhao Y, Li X, Pan S, Jin M. [Identification of benzoic acid, sorbic aicid and dehydroacetic acid residues in alcoholic drinks and beverages]. Wei Sheng Yan Jiu. 2014 Jan;43(1):116-20. Chinese. PubMed PMID: 24564123.
3: Kawase KY, Luchese RH, Coelho GL. Micronized benzoic acid decreases the concentration necessary to preserve acidic beverages against Alicyclobacillus. J Appl Microbiol. 2013 Aug;115(2):466-74. doi: 10.1111/jam.12227. Epub 2013 May 30. PubMed PMID: 23594315.
4: Nickels TM, Ingram AL, Maraoulaite DK, White RL. Variable Temperature Infrared Spectroscopy Investigations of Benzoic Acid Desorption from Sodium and Calcium Montmorillonite Clays. Appl Spectrosc. 2015 Dec;69(12):1381-9. doi: 10.1366/15-07956. PubMed PMID: 26647147.
5: Lin Y, Yang H, Yang C, Wang J. Preparation, characterization, and evaluation of dipfluzine-benzoic acid co-crystals with improved physicochemical properties. Pharm Res. 2014 Mar;31(3):566-78. doi: 10.1007/s11095-013-1181-6. Epub 2013 Sep 25. PubMed PMID: 24065588.
6: Pfennig T, Herrmann B, Bauer T, Schömig E, Gründemann D. Benzoic acid and specific 2-oxo acids activate hepatic efflux of glutamate at OAT2. Biochim Biophys Acta. 2013 Feb;1828(2):491-8. doi: 10.1016/j.bbamem.2012.08.026. Epub 2012 Sep 7. PubMed PMID: 22981274.
7: Ding M, Peng J, Ma S, Zhang Y. An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. Food Chem. 2015 Sep 15;183:26-9. doi: 10.1016/j.foodchem.2015.03.025. Epub 2015 Mar 14. PubMed PMID: 25863605.
8: Peters BJ, Groninger AS, Fontes FL, Crick DC, Crans DC. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. Langmuir. 2016 Sep 20;32(37):9451-9. doi: 10.1021/acs.langmuir.6b02073. Epub 2016 Sep 8. PubMed PMID: 27482911.
9: Li KS, Xiao P, Zhang DL, Hou XB, Ge L, Yang DX, Liu HD, He DF, Chen X, Han KR, Song XY, Yu X, Fang H, Sun JP. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem. 2015 Dec;10(12):1980-7. doi: 10.1002/cmdc.201500454. Epub 2015 Nov 10. PubMed PMID: 26553423.
10: Baş H, Kalender S, Pandir D. In vitro effects of quercetin on oxidative stress mediated in human erythrocytes by benzoic acid and citric acid. Folia Biol (Krakow). 2014;62(1):59-66. PubMed PMID: 24745150.
11: Reschke T, Zherikova KV, Verevkin SP, Held C. Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. J Pharm Sci. 2016 Mar;105(3):1050-8. doi: 10.1016/j.xphs.2015.12.020. Epub 2016 Feb 6. PubMed PMID: 26886302.
12: Ino H, Takahashi N, Saenz AA, Wakamatsu A, Hashimoto H, Nakahara N, Hasegawa S. Systemic exposure to benzoic acid and hippuric acid following topical application of clindamycin 1%/benzoyl peroxide 3% fixed-dose combination gel in Japanese patients with acne vulgaris. Clin Pharmacol Drug Dev. 2015 Jan;4(1):18-24. doi: 10.1002/cpdd.125. Epub 2014 Jun 9. PubMed PMID: 27128000.
13: Nickels TM, Ingram AL, Maraoulaite DK, White RL. Variable Temperature Infrared Spectroscopy Investigation of Benzoic Acid Interactions with Montmorillonite Clay Interlayer Water. Appl Spectrosc. 2015 Jul;69(7):850-6. doi: 10.1366/14-07840. Epub 2015 Jun 1. PubMed PMID: 26037917.
14: Zhang J, Li WX, Ao BY, Feng SY, Xin XD. Fluorescence enhancement of europium(III) perchlorate by benzoic acid on bis(benzylsulfinyl)methane complex and its binding characteristics with the bovine serum albumin (BSA). Spectrochim Acta A Mol Biomol Spectrosc. 2014 Jan 24;118:972-80. doi: 10.1016/j.saa.2013.09.135. Epub 2013 Oct 8. PubMed PMID: 24161860.
15: Lee KH, Ho WY, Wu SJ, Cheng TL, Huang PJ, Wang CC, Hung JH. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Res. 2014 Apr;34(4):1801-9. PubMed PMID: 24692713.
16: Islam A, Da Silva JG, Berbet FM, da Silva SM, Rodrigues BL, Beraldo H, Melo MN, Frézard F, Demicheli C. Novel triphenylantimony(V) and triphenylbismuth(V) complexes with benzoic acid derivatives: structural characterization, in vitro antileishmanial and antibacterial activities and cytotoxicity against macrophages. Molecules. 2014 May 12;19(5):6009-30. doi: 10.3390/molecules19056009. PubMed PMID: 24824136.
17: Li S, Li M, Luo X, Huang G, Liu F, Chen H. Effect of benzoic acid on the removal of 1,2-dichloroethane by a siderite-catalyzed hydrogen peroxide and persulfate system. Environ Sci Pollut Res Int. 2016 Jan;23(1):402-7. doi: 10.1007/s11356-015-5124-0. Epub 2015 Aug 27. PubMed PMID: 26308917.
18: Li S, Cai L, Ji H, Yang L, Li G. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. Nat Commun. 2016 Jan 27;7:10443. doi: 10.1038/ncomms10443. PubMed PMID: 26813919; PubMed Central PMCID: PMC4737847.
19: Olukosi OA, Dono ND. Modification of digesta pH and intestinal morphology with the use of benzoic acid or phytobiotics and the effects on broiler chicken growth performance and energy and nutrient utilization. J Anim Sci. 2014 Sep;92(9):3945-53. doi: 10.2527/jas.2013-6368. Epub 2014 Aug 1. PubMed PMID: 25085400.
20: Thorat SH, Sahu SK, Gonnade RG. Crystal structures of the pyrazinamide-p-aminobenzoic acid (1/1) cocrystal and the transamidation reaction product 4-(pyrazine-2-carboxamido)benzoic acid in the molten state. Acta Crystallogr C Struct Chem. 2015 Nov;71(Pt 11):1010-6. doi: 10.1107/S2053229615019828. Epub 2015 Oct 26. PubMed PMID: 26524176.

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